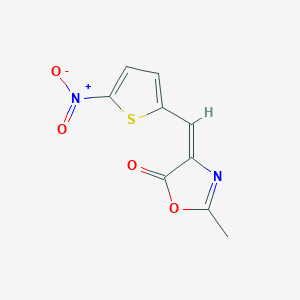![molecular formula C11H14N2O2 B12889550 5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol CAS No. 53009-39-5](/img/structure/B12889550.png)
5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(Dimethylamino)phenyl)-4,5-dihydroisoxazol-5-ol is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a dihydroisoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethylamino)phenyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of 4-(dimethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This intermediate is then cyclized to form the dihydroisoxazole ring under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the final product. Purification techniques like recrystallization or column chromatography are often employed to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(Dimethylamino)phenyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-(4-(Dimethylamino)phenyl)-4,5-dihydroisoxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties
Mecanismo De Acción
The mechanism of action of 5-(4-(Dimethylamino)phenyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The dihydroisoxazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-(Dimethylamino)phenyl)-2-benzamidopyrazines: Known for their fluorescent properties.
5-(4-(Dimethylamino)phenyl)-2-(4-pyridyl)-1,3-oxazole: Used as a fluorescent probe for monitoring microheterogeneous media.
Uniqueness
5-(4-(Dimethylamino)phenyl)-4,5-dihydroisoxazol-5-ol is unique due to its specific combination of a dimethylamino group and a dihydroisoxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
53009-39-5 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
5-[4-(dimethylamino)phenyl]-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12-15-11/h3-6,8,14H,7H2,1-2H3 |
Clave InChI |
QCGQHDWFFGAPBF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2(CC=NO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)

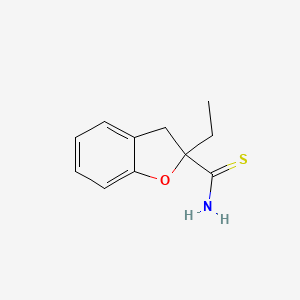
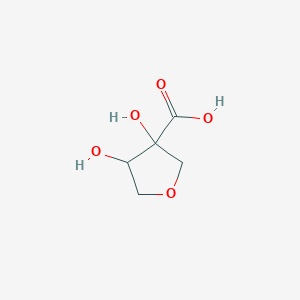

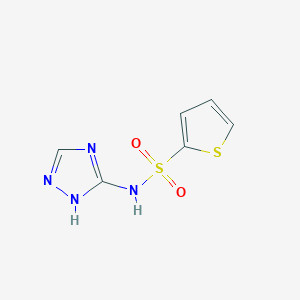

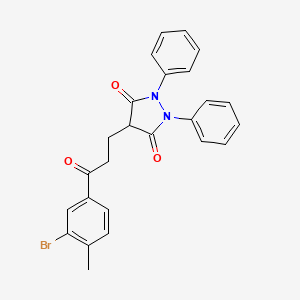

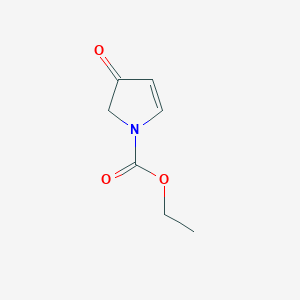

![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
